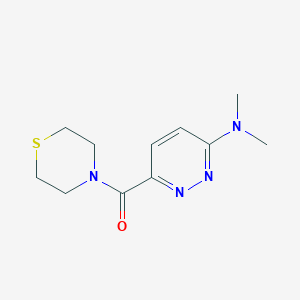

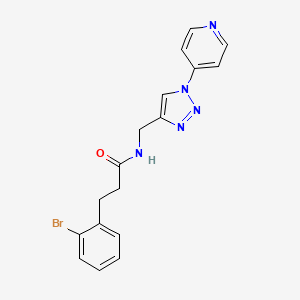

![molecular formula C23H15BrFN3 B2498536 8-溴-1-(4-氟苯基)-3-(4-甲基苯基)-1H-吡唑并[4,3-c]喹啉 CAS No. 901246-74-0](/img/structure/B2498536.png)

8-溴-1-(4-氟苯基)-3-(4-甲基苯基)-1H-吡唑并[4,3-c]喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to the class of pyrazolo[4,3-c]quinolines, which are recognized for their versatility in the field of organic electronics and photonics. These molecules serve as core structures for designing brightly fluorescent molecular sensors and have been explored for their potential in creating luminophores for electroluminescent devices. The unique chemical structure of these compounds, featuring a conjugated system with nitrogen heteroatoms, allows for significant electronic and optical properties, making them suitable for a wide range of applications in materials science and chemical sensing (Rurack et al., 2002).

Synthesis Analysis

The synthesis of pyrazolo[4,3-c]quinolines involves several key strategies, including the Morita–Baylis–Hillman reaction, microwave-assisted synthesis, and other novel synthetic routes. One approach utilizes Morita–Baylis–Hillman bromides of 2-bromobenzaldehydes and methyl vinyl ketone, followed by a one-pot Cu-mediated intramolecular N-arylation (Yu et al., 2015). Microwave-assisted methods have also been employed to enhance reaction rates and yields significantly, showcasing the efficiency of modern synthetic techniques (Mogilaiah et al., 2003).

Molecular Structure Analysis

The molecular structure of pyrazolo[4,3-c]quinolines has been studied extensively through various spectroscopic methods, including NMR and X-ray crystallography. These studies reveal complex supramolecular structures, with molecules linked by hydrogen bonds and π-π stacking interactions, contributing to their stability and electronic properties (Díaz et al., 2010).

Chemical Reactions and Properties

Pyrazolo[4,3-c]quinolines undergo various chemical reactions, including dehydrogenative [2 + 2 + 1] heteroannulation, which allows the introduction of new functional groups and the formation of complex molecular architectures. This reaction is facilitated by the use of molecular sieves and involves the formation of multiple chemical bonds in a single step, demonstrating the compounds' versatility in organic synthesis (Deng et al., 2016).

Physical Properties Analysis

The physical properties of pyrazolo[4,3-c]quinolines, such as their fluorescent behavior, are of significant interest. These compounds exhibit strong analyte-induced fluorescence enhancement and ratiometric dual emission, which are desirable features for the development of optical sensors and electronic devices. The molecular structure plays a critical role in determining the photophysical properties, enabling the design of materials with specific optical characteristics (Rurack et al., 2002).

Chemical Properties Analysis

The chemical properties of pyrazolo[4,3-c]quinolines, such as reactivity and stability, are influenced by their molecular structure. Studies have shown that these compounds can participate in a variety of chemical reactions, enabling the synthesis of a wide range of derivatives with different functional groups. This versatility is essential for their application in chemical sensing and materials science (Deng et al., 2016).

科学研究应用

合成和表征

- 含有吡唑基-氧代丙基-喹唑啉-4(3H)-酮的化合物,与8-溴-1-(4-氟苯基)-3-(4-甲基苯基)-1H-吡唑并[4,3-c]喹啉结构相关,已经合成并表征,显示出显著的生物活性 (J. Raval, K. Desai, & K. R. Desai, 2012)。

抗菌性能

- 这些化合物,包括具有吡唑并[4,3-c]喹啉结构的化合物,已经评估其抗菌活性 (J. Raval, K. Desai, & K. R. Desai, 2012)。

生物活性评估

- 与8-溴-1-(4-氟苯基)-3-(4-甲基苯基)-1H-吡唑并[4,3-c]喹啉结构相关的化合物已经展示出多样的生物活性,包括抗菌和抗肿瘤性质 (W. Hamama, H. El‐Gohary, M. Soliman, & H. Zoorob, 2012)。

化学合成过程

- 已经开发了各种合成方法用于类似结构的化合物,突出了其多功能性和潜在的多样应用 (Qiao Ren, 2005)。

属性

IUPAC Name |

8-bromo-1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15BrFN3/c1-14-2-4-15(5-3-14)22-20-13-26-21-11-6-16(24)12-19(21)23(20)28(27-22)18-9-7-17(25)8-10-18/h2-13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBWZCFYYPABUTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)Br)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15BrFN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-bromo-1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

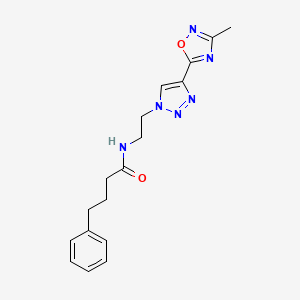

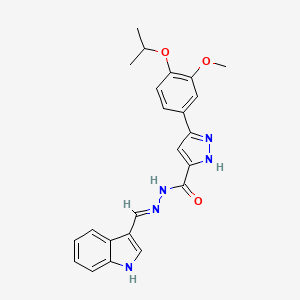

![N-(2-ethylphenyl)-4-(4-methyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)benzamide](/img/structure/B2498454.png)

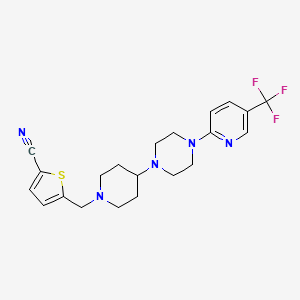

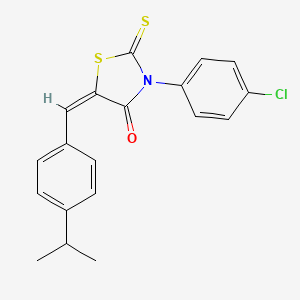

![2-(1-methyl-1H-indol-3-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2498456.png)

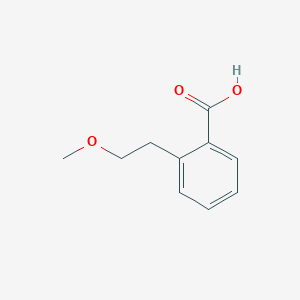

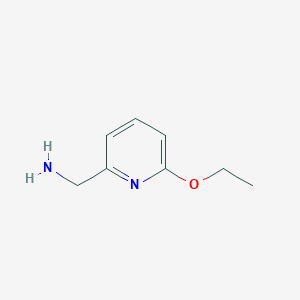

![Methyl 2-{[(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2498462.png)

![N-(isoxazolo[5,4-b]pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2498466.png)

![1-(4-fluorobenzyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2498468.png)

![N-{4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2498470.png)